2-Methoxy-5-nitroisonicotinic acid
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Overview
Description
2-Methoxy-5-nitroisonicotinic acid is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol It is a derivative of isonicotinic acid, characterized by the presence of methoxy and nitro functional groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-5-nitroisonicotinic acid typically involves the nitration of 2-methoxyisonicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitroisonicotinic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-Methoxy-5-aminoisonicotinic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitroisonicotinic acid involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The nitro group can undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to various anti-tubercular drugs.
2-Methoxyisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisonicotinic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
2-Methoxy-5-nitroisonicotinic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The methoxy group increases its solubility in organic solvents, while the nitro group enhances its reactivity in reduction and substitution reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6N2O5 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-methoxy-5-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-2-4(7(10)11)5(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
ZATBVTVOGBXWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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